1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine

概要

説明

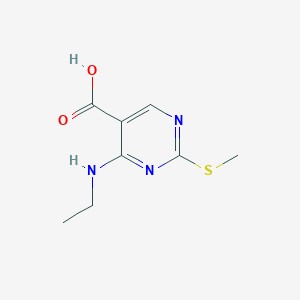

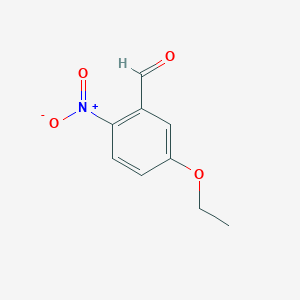

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine is a type of glycerophospholipid . It has been used as a phospholipid internal standard to analyze phospholipid species from a bacterial culture .

Molecular Structure Analysis

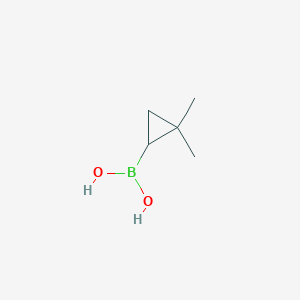

The molecular formula of this compound is C39H78NO8P . The SMILES string representation isCCCCCCCCCCCCCCCC(=O)OCC(COP(O)(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCC . Physical and Chemical Properties Analysis

This compound has a molecular weight of 720.01 . It is stored at a temperature of -20°C . The compound is ≥99% pure according to GC analysis .科学的研究の応用

Liquid Chromatography and Mass Spectrometry Studies

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine has been studied using high-performance liquid chromatography and fast atom bombardment mass spectrometry. These techniques are crucial for analyzing unusual phospholipid molecular species, such as those found in marine sponges, and for determining molecular weights, branching, and double bonds in fatty acyl chains of intact phospholipid molecules (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).

Bilayer Membrane Studies

Studies involving this compound have contributed significantly to understanding the behavior of phospholipids in fluid bilayer states. These studies include examining the influence of various phospholipids on mixing behavior in bilayer membranes, which is critical for understanding the fundamental properties of cell membranes (Shibakami, Inagaki, & Regen, 1997).

Fluorescence Microscopy and Computational Studies

This compound has applications in fluorescence microscopy techniques. Computational studies and molecular dynamics models have been developed for molecules like Texas Red-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, aiding in the study of lipid membranes and their interaction with fluorescent labels (Skaug, Longo, & Faller, 2009).

Langmuir Monolayer Studies

Investigations of Langmuir monolayers formed with variants of this compound are important for understanding the biological activity of molecules like gemini amphiphilic pseudopeptides. These studies reveal insights into how these molecules can be incorporated into lipid monolayers, potentially finding applications in drug delivery or transfection (Rubio-Magnieto et al., 2013).

Molecular Simulation and Bilayer Properties

Molecular dynamics simulations have been used to study the structural and dynamic properties of mixed bilayers containing this compound. These studies help in understanding how different concentrations of phospholipids affect membrane properties, crucial for cellular biology and pharmaceutical applications (Leekumjorn & Sum, 2006).

Safety and Hazards

作用機序

Target of Action

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine, also known as 15:0 PE, is a type of glycerophospholipid . It primarily targets cell membranes, where it plays a crucial role in maintaining the structural integrity and fluidity of the membranes .

Mode of Action

As a phospholipid, 15:0 PE interacts with its targets by integrating into the lipid bilayer of cell membranes. It can influence the physical properties of the membrane, such as its fluidity and permeability .

Biochemical Pathways

Phosphoethanolamine (PE), the head group of 15:0 PE, serves as a precursor in membrane phospholipid biosynthesis . The integration of 15:0 PE into the cell membrane can affect various biochemical pathways, particularly those related to cell signaling and membrane dynamics.

Result of Action

The incorporation of 15:0 PE into cell membranes can result in changes in membrane properties, which can subsequently influence cellular functions. For instance, it can affect the function of membrane proteins, which play crucial roles in various cellular processes, including signal transduction, ion transport, and cell adhesion .

Action Environment

The action of 15:0 PE can be influenced by various environmental factors. For example, the presence of other lipids in the cell membrane can affect its integration into the membrane. Additionally, factors such as pH and temperature can influence its stability and efficacy .

生化学分析

Biochemical Properties

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine plays a crucial role in biochemical reactions. It is used as a phospholipid internal standard to analyze phospholipid species from a bacterial culture

Cellular Effects

It is known that phosphatidylethanolamines, the class of compounds to which it belongs, serve as a precursor in membrane phospholipid biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several biochemical pathways. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is used as an internal standard for the extraction of lipids .

Metabolic Pathways

This compound is involved in the metabolic pathways of glycerophospholipids . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is known that phosphatidylethanolamines, the class of compounds to which it belongs, are a major component of all cell membranes .

Subcellular Localization

The subcellular localization of this compound is likely to be in the cell membrane, given that it is a type of phospholipid, a major component of all cell membranes . Specific information about its activity or function at the subcellular level is currently unavailable.

特性

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-pentadecanoyloxypropyl] pentadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-34(37)41-31-33(32-43-45(39,40)42-30-29-36)44-35(38)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32,36H2,1-2H3,(H,39,40)/t33-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVKIGSFTGVBOX-MGBGTMOVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H70NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PE(15:0/15:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3080662.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B3080672.png)